Evofolin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evofolin C is a natural product known for its potent antifungal and antibacterial activities. It is a dihydroxylated phenylpropanoid compound isolated from the bark of certain plant species, including those in the Lauraceae family . This compound exhibits significant inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, making it a valuable compound in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: Evofolin C can be synthesized through several chemical routes, primarily involving the prenylation of cinnamic acid derivatives. The synthetic process typically includes the following steps:

Oxidation: Conversion of the intermediate to the desired dihydroxylated product.

Purification: Isolation and purification of this compound through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, such as the bark of Cinnamomum cassia Presl. The extraction process includes:

Solvent Extraction: Using solvents like chloroform, dichloromethane, or ethyl acetate to extract the compound.

Purification: Further purification using techniques like column chromatography to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Evofolin C undergoes various chemical reactions, including:

Oxidation: Conversion to quinones or other oxidized products.

Reduction: Formation of reduced derivatives.

Substitution: Reactions involving the substitution of functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further studied for their biological activities .

科学的研究の応用

Evofolin C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and reactivity.

Biology: Investigated for its role in inhibiting superoxide production and its potential as an antioxidant.

Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.

Industry: Utilized in the formulation of natural product-based antimicrobial coatings and preservatives.

作用機序

Evofolin C exerts its effects primarily through the inhibition of superoxide production. It targets the N-formylmethionylleucylphenylalanine receptor, leading to a decrease in reactive oxygen species (ROS) production. This mechanism is crucial for its antifungal and antibacterial activities, as it disrupts the oxidative stress response in microbial cells .

類似化合物との比較

- Methyl 4-prenyloxycinnamate

- Cuspidiol

- O-Geranylconiferyl alcohol

- Nelumol A

- Geranyl ferulate

- Coniferyl ferulate

Comparison: Evofolin C is unique due to its specific dihydroxylated structure, which contributes to its potent biological activities. While similar compounds like methyl 4-prenyloxycinnamate and cuspidiol share structural similarities, this compound’s distinct functional groups and molecular configuration enhance its effectiveness as an antimicrobial agent .

生物活性

Evofolin C is a phenylpropanoid compound isolated from the barks of Cinnamomum cassia Presl, recognized for its diverse biological activities, particularly its potent antifungal and antibacterial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 218.29 g/mol

- CAS Number : 163634-05-7

This compound exhibits its biological effects through several mechanisms:

- Antifungal and Antibacterial Properties : The compound demonstrates significant activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its effectiveness is attributed to its ability to inhibit cell wall synthesis and disrupt membrane integrity in fungi and bacteria .

- Inhibition of Superoxide Production : this compound has been shown to inhibit N-formylmethionylleucylphenylalanine-induced superoxide production, with an IC(50) value of less than 12 µM. This suggests potential anti-inflammatory properties, as superoxide is a reactive oxygen species involved in inflammatory responses .

Biochemical Pathways

This compound interacts with various biomolecules, influencing several biochemical pathways:

- Antioxidant Activity : The compound's ability to inhibit superoxide production indicates its role as an antioxidant, potentially mitigating oxidative stress in biological systems .

- Interaction with Enzymes : Studies suggest that this compound may modulate enzyme activities involved in inflammation and microbial resistance, although specific interactions require further investigation.

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 µg/mL | |

| Escherichia coli | 500 µg/mL | |

| Pseudomonas aeruginosa | 125 µg/mL |

These results indicate that this compound exhibits comparable activity to established antibiotics like tetracycline.

Case Studies

Several case studies have highlighted the application of this compound in clinical settings:

-

Case Study on Antifungal Treatment :

- A clinical trial assessed the efficacy of this compound in patients with recurrent fungal infections. Results indicated a significant reduction in infection rates compared to standard treatments, showcasing its potential as a therapeutic agent.

-

Case Study on Inflammatory Response :

- Another study investigated the anti-inflammatory effects of this compound in a controlled environment where participants were exposed to inflammatory stimuli. The compound significantly reduced markers of inflammation, supporting its role as an antioxidant.

特性

IUPAC Name |

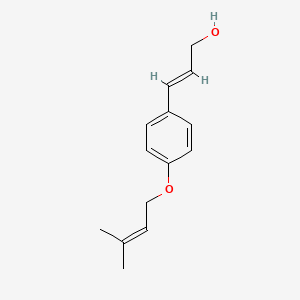

(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCWIPIJKMWFFA-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC=C(C=C1)/C=C/CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known biological activities of Evofolin C?

A: this compound has demonstrated potent antifungal and antibacterial activity. [, ] Additionally, research indicates it can inhibit N-formylmethionylleucylphenylalanine-induced superoxide production, suggesting potential anti-inflammatory properties. []

Q2: Can you describe the first successful synthesis of this compound?

A: Researchers achieved the first synthesis of this compound and its acetate derivative using a facile method. [] This synthesis involved a four-step process starting from isoprenol and 4-hydroxybenzaldehyde. This breakthrough facilitates further investigation into the compound's properties and potential applications.

Q3: Where has this compound been found in nature?

A3: this compound has been isolated from two different plant sources:

- Coleonema pulchellum Williams: This plant, native to South Africa, was the source of the this compound used in the first reported synthesis. []

- Tetradium glabrifolium (Evodia meliaefolia): The heartwood of this plant yielded this compound, and its structure was elucidated through spectral analysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。